Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride
Description
Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H/t6-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECZPINFNTWTGP-VNUWRVCDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C12CCC2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H](C12CCC2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as 1-azaspiro[3.3]heptane and its derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
